molecular formula C2H5BO2 B2399590 Vinylboronic acid CAS No. 4363-34-2

Vinylboronic acid

Cat. No. B2399590
CAS RN: 4363-34-2
M. Wt: 71.87
InChI Key: YFXCNIVBAVFOBX-UHFFFAOYSA-N
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Description

Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .


Synthesis Analysis

This compound can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . This compound pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .


Molecular Structure Analysis

The molecular structure of this compound is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .


Chemical Reactions Analysis

This compound MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .

Mechanism of Action

Target of Action

Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .

Biochemical Pathways

VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Pharmacokinetics

It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.

Result of Action

The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .

Action Environment

The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.

Advantages and Limitations for Lab Experiments

One of the main advantages of vinylboronic acid is its high reactivity and specificity. It can be used to selectively target specific proteins and enzymes, which can be useful in drug discovery and bioconjugation reactions. However, this compound is also highly sensitive to moisture and air, which can limit its use in certain experimental conditions.

Future Directions

There are many future directions for the use of vinylboronic acid in scientific research. One area of interest is the development of new drugs that target specific proteins and enzymes. Another area of interest is the use of this compound in bioconjugation reactions, which can be used to label and study proteins and enzymes in living cells. In addition, there is potential for the use of this compound in the development of new materials, such as sensors and catalysts.
Conclusion:
This compound is an important organic compound that has many scientific research applications. Its high reactivity and specificity make it a valuable tool in organic synthesis, drug discovery, and bioconjugation reactions. While there are some limitations to its use, there are many future directions for the application of this compound in scientific research.

Synthesis Methods

The synthesis method of vinylboronic acid involves the reaction of vinyl magnesium bromide with triisopropyl borate. The reaction produces this compound, which can be purified by column chromatography. This method is widely used in laboratories and is considered to be a reliable and efficient way to produce this compound.

Scientific Research Applications

Vinylboronic acid has many scientific research applications, including organic synthesis, drug discovery, and bioconjugation. It is commonly used in Suzuki-Miyaura cross-coupling reactions, which is a powerful tool for the synthesis of complex organic molecules. It is also used in the development of new drugs, as it can selectively target specific proteins and enzymes. In addition, this compound is used in bioconjugation reactions, which is the process of attaching a molecule to a biological target.

Safety and Hazards

Vinylboronic acid pinacol ester is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and may cause damage to organs (Blood) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

ethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCNIVBAVFOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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